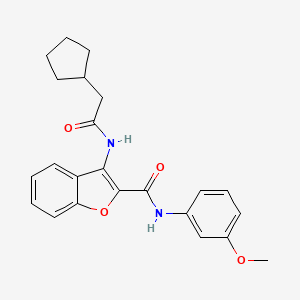

3-(2-cyclopentylacetamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Typically, a description of a compound would include its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.

Synthesis Analysis

This would involve a detailed step-by-step process of how the compound can be synthesized from its constituent elements or compounds, including the conditions required for the synthesis.Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule of the compound, its geometry, and the type of bonds between the atoms.Chemical Reactions Analysis

This would involve studying the chemical reactions that the compound undergoes, including its reactivity with other compounds and the products formed.Physical And Chemical Properties Analysis

This would involve studying the physical properties such as melting point, boiling point, solubility, etc., and chemical properties like reactivity, stability, etc.Scientific Research Applications

Synthesis and Chemical Properties

A study on the reactivity of benzolactone/lactam compounds under basic conditions revealed insights into coupling reactions and ring transformations involving benzofuran derivatives. Such reactions are pivotal for creating complex molecules with potential therapeutic applications (Kammel et al., 2015). Moreover, the exploration of novel synthetic pathways for benzodifuranyl and related compounds highlights the versatility of benzofuran derivatives in generating bioactive molecules with anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020).

Neuroprotective and Antioxidant Effects

Research on benzofuran-2-carboxamide derivatives has unveiled their potential neuroprotective and antioxidant activities. A series of these derivatives were synthesized and evaluated, with some showing significant protection against NMDA-induced excitotoxic neuronal cell damage. This suggests their potential application in treating neurodegenerative diseases (Cho et al., 2015).

Anticancer Properties

The synthesis of 2-phenylthiazole-4-carboxamide derivatives, including benzofuran components, showed promising cytotoxic activities against various human cancer cell lines. This research indicates the potential of benzofuran derivatives in the development of new anticancer agents (Aliabadi et al., 2010).

Supramolecular Chemistry

A study demonstrated the formation of novel supramolecular packing motifs with benzofuran derivatives. These compounds exhibit unique structural features, suggesting their potential in the design of new materials with specific optical or electronic properties (Lightfoot et al., 1999).

Antimicrobial Activity

Research into novel benzofuran hydroxamic acids as 5-lipoxygenase inhibitors also highlighted their potential antimicrobial activity. This opens up possibilities for benzofuran derivatives in developing new treatments for bacterial infections (Ohemeng et al., 1994).

Safety And Hazards

This would involve studying the safety measures to be taken while handling the compound, its toxicity, environmental impact, etc.

Future Directions

This would involve potential areas of research involving the compound, its possible uses, and improvements that can be made.

properties

IUPAC Name |

3-[(2-cyclopentylacetyl)amino]-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O4/c1-28-17-10-6-9-16(14-17)24-23(27)22-21(18-11-4-5-12-19(18)29-22)25-20(26)13-15-7-2-3-8-15/h4-6,9-12,14-15H,2-3,7-8,13H2,1H3,(H,24,27)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZXPSCAEMUXGNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-cyclopentylacetamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(benzo[d][1,3]dioxol-5-yl)-3-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)urea](/img/structure/B2844431.png)

![2-(cyclohexylamino)-N-[(diphenylmethylene)amino]propanamide](/img/structure/B2844432.png)

![Ethyl 3-(3-azabicyclo[4.2.1]nonan-3-ylsulfonyl)propanoate](/img/structure/B2844440.png)

![2-(thiophen-3-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2844441.png)

![4-Bromo-2-[(2,4-difluoroanilino)methyl]-6-methoxybenzenol](/img/structure/B2844442.png)

![1-Benzyl-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(2-hydroxyethyl)urea](/img/structure/B2844444.png)

![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-2,4-dimethylbenzenesulfonamide](/img/structure/B2844447.png)

![(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2844449.png)

![5-Fluoro-4-[4-(1-methylimidazol-2-yl)sulfonylpiperazin-1-yl]-6-phenylpyrimidine](/img/structure/B2844452.png)